REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4]Cl.O.Cl.[C:10]([O:16]CC)(=[O:15])[CH2:11][C:12]([CH3:14])=[O:13]>N1C=CC=CC=1>[CH3:14][C:12]1[O:13][CH:3]=[CH:4][C:11]=1[C:10]([OH:16])=[O:15]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
COC(CCl)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
it was cooled
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
stirring at ambient temperature for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
to produce a second reaction mixture
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated from the second reaction mixture
|
Type
|
ADDITION
|
Details
|
the aqueous layer was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organics were washed with 2N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
followed by removal of the solvent
|
Type
|
ADDITION
|
Details
|
The residue was treated with a solution of sodium hydroxide (80 g) in water (700 mL) and ethanol (100 mL)
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
a third reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the third reaction mixture
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
This precipitate was collected on a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC=CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |